4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Description
The compound "4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone" is a synthetic organic molecule known for its complex structure and versatile applications in various fields of science. This compound is a hydrazone derivative featuring multiple functional groups, including aldehyde, nitro, hydroxyl, benzylamino, triazinyl, and morpholinyl groups.
Properties
IUPAC Name |
4-[(E)-[[4-(benzylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-3-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O4/c30-17-7-6-16(18(12-17)29(31)32)14-23-27-20-24-19(22-13-15-4-2-1-3-5-15)25-21(26-20)28-8-10-33-11-9-28/h1-7,12,14,30H,8-11,13H2,(H2,22,24,25,26,27)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZGIAHLNUHIQX-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)O)[N+](=O)[O-])NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=C(C=C3)O)[N+](=O)[O-])NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone" generally involves multi-step organic reactions The initial step often includes the nitration of benzaldehyde to introduce a nitro group, followed by reduction to obtain the corresponding amine Further steps involve the condensation of this amine with 4-hydroxybenzaldehyde in the presence of appropriate catalysts to form the hydrazone
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow synthesis methods to enhance efficiency and yield. High-throughput screening techniques help identify optimal reaction conditions and catalysts. The use of automated reaction monitoring and control systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: "4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone" can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzylamino and morpholinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Oxidation reactions often use reagents like potassium permanganate or chromium trioxide. Reduction reactions typically involve hydrogen gas in the presence of palladium or platinum catalysts. Substitution reactions might require bases or acids as catalysts, depending on the specific group being substituted.
Major Products: The major products of these reactions depend on the specific functional groups reacting. For instance, oxidation might yield quinones, while reduction could produce various amines.
Scientific Research Applications
In Chemistry: This compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new synthetic pathways and is studied for its reactivity and stability.
In Biology and Medicine: The unique functional groups of this compound allow it to interact with various biological molecules. It is investigated for its potential as a pharmacophore, particularly in the design of drugs targeting specific enzymes or receptors.
In Industry: Due to its multifaceted chemical structure, this compound finds applications in the production of specialty chemicals, dyes, and polymers. It is also used in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which "4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone" exerts its effects is often related to its ability to form stable complexes with target molecules. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.
Receptor Interaction: It can interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Conclusion
"4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone" stands out for its multifaceted applications across various scientific fields, thanks to its unique chemical structure and reactivity. Whether in research or industrial settings, this compound continues to be a subject of significant interest due to its versatility and potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
